molecular formula C10H12N2O3 B14328395 3-(2-aminoethyl)-1H-indole-4,5,7-triol CAS No. 100513-77-7

3-(2-aminoethyl)-1H-indole-4,5,7-triol

Cat. No.: B14328395
CAS No.: 100513-77-7
M. Wt: 208.21 g/mol
InChI Key: AKHSJVWULQDHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-aminoethyl)-1H-indole-4,5,7-triol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1H-indole-4,5,7-triol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

    Functional Group Introduction:

    Hydroxylation: The hydroxyl groups at the 4, 5, and 7 positions are introduced through selective hydroxylation reactions, which may involve the use of oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-1H-indole-4,5,7-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting hydroxyl groups to hydrogen atoms.

    Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidized Derivatives: Quinones and other oxidized products.

    Reduced Derivatives: Compounds with modified functional groups.

    Substituted Derivatives: Compounds with different functional groups replacing the aminoethyl group.

Scientific Research Applications

3-(2-aminoethyl)-1H-indole-4,5,7-triol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-1H-indole-4,5,7-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors, such as serotonin receptors.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A biogenic amine with a similar indole structure, known for its role as a neurotransmitter.

    Serotonin: A neurotransmitter with a similar indole structure, involved in regulating mood and behavior.

    Melatonin: A hormone with a similar indole structure, involved in regulating sleep-wake cycles.

Uniqueness

3-(2-aminoethyl)-1H-indole-4,5,7-triol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its hydroxyl groups at the 4, 5, and 7 positions, combined with the aminoethyl group at the 3-position, make it a versatile compound for various applications in research and industry.

Properties

CAS No.

100513-77-7

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indole-4,5,7-triol

InChI

InChI=1S/C10H12N2O3/c11-2-1-5-4-12-9-6(13)3-7(14)10(15)8(5)9/h3-4,12-15H,1-2,11H2

InChI Key

AKHSJVWULQDHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.